AC-Tyr-nhme AC-Tyr-nhme
Brand Name: Vulcanchem
CAS No.: 6367-14-2
VCID: VC21538974
InChI: InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1
SMILES: CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC
Molecular Formula: C16H22N2O5
Molecular Weight: 236.27 g/mol

AC-Tyr-nhme

CAS No.: 6367-14-2

Cat. No.: VC21538974

Molecular Formula: C16H22N2O5

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

AC-Tyr-nhme - 6367-14-2

CAS No. 6367-14-2
Molecular Formula C16H22N2O5
Molecular Weight 236.27 g/mol
IUPAC Name (2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide
Standard InChI InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1
Standard InChI Key JYUVJQBGBKAJMS-AWEZNQCLSA-N
Isomeric SMILES CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
SMILES CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC
Canonical SMILES CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Chemical Identity and Structural Characteristics

AC-Tyr-nhme, or N-acetyl-L-tyrosine methylamide, is a termini-protected peptide sequence with CAS number 6367-14-2 . This compound contains a tyrosine residue with protected N- and C-termini through acetylation and methylamidation, respectively. The molecular formula of AC-Tyr-nhme is C12H16N2O3, with a molecular weight of 236.27 g/mol . The compound features two carbonyl groups that contribute to its distinctive binding properties in ion channels.

The structural characteristics of AC-Tyr-nhme can be summarized in the following table:

PropertyValue
Chemical NameN-acetyl-L-tyrosine methylamide
CAS Registry Number6367-14-2
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
IUPAC Name(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide
Melting Point192.2-193.3 °C
Density1.187±0.06 g/cm³ (Predicted)
pKa9.84±0.15 (Predicted)

The structural modifications at both termini enhance the stability of the peptide against enzymatic degradation, making it suitable for various research applications.

Synthesis and Preparation Methods

The synthesis of AC-Tyr-nhme involves specific chemical reactions that ensure the correct stereochemistry and functional group protection. While there isn't a direct method for AC-Tyr-nhme synthesis in the search results, the process likely involves similar approaches used for related compounds like N-acetyl-L-tyrosine.

According to patent literature, N-acetyl-L-tyrosine can be prepared through an acylation reaction with acetic anhydride and L-tyrosine under alkaline conditions . The process typically involves:

  • Performing an acylation reaction with acetic anhydride and L-tyrosine under alkaline conditions to obtain an acylated solution

  • Adjusting the pH of the solution to optimize the reaction conditions

  • Purifying the resulting product to obtain the desired compound

The methylamidation step would likely involve additional reactions to convert the carboxylic acid group to a methylamide, possibly using methylamine as a reagent along with appropriate coupling agents.

The current production processes for such compounds sometimes face challenges including high content of related substances, low yield, low optical purity, high energy consumption, and high production costs . Ongoing research aims to develop more efficient, environmentally friendly, and cost-effective synthesis methods.

Biological Activity and Function

AC-Tyr-nhme exhibits significant biological activity, particularly in relation to ion channel function. The compound replicates the GYG (Glycine-Tyrosine-Glycine) portion of one of the four peptide chains comprising the selectivity filter of potassium (K+) channels. This characteristic makes it valuable for studying ion selectivity and transport mechanisms.

The mode of action of AC-Tyr-nhme involves specific interactions with its targets, leading to changes in ion transport. Research has identified three conformations for both sodium (Na+) and potassium ions when complexed with this peptide. These conformational states play crucial roles in determining ion selectivity and transport properties.

The biochemical pathways affected by AC-Tyr-nhme are primarily related to ion transport mechanisms. Local interactions between chemical functional groups of the peptide and ions are responsible for both selectivity and transport processes. By modulating these interactions, AC-Tyr-nhme can influence the selective passage of potassium ions, potentially affecting various cellular processes dependent on ion transport.

Conformational Analysis and Structural Studies

Extensive research has been conducted on the conformational properties of AC-Tyr-nhme, particularly in comparative studies with related peptides like trans-Ac-Asn-Pro-Tyr-NHMe and trans-Ac-Tyr-Pro-Asn-NHMe . These studies provide valuable insights into protein folding mechanisms and the structural determinants of biological activity.

Nuclear magnetic resonance (NMR) spectroscopy has been used to analyze the vicinal coupling constants between various nuclei, providing information about backbone and side-chain conformations of AC-Tyr-nhme and related peptides in different solvents . By enriching the tyrosine residue with nitrogen-15 (15N), researchers have been able to distinguish between the resonances of the two side-chain beta protons of tyrosine .

Analysis of coupling constants has revealed that:

  • The addition of asparagine (Asn) to the Pro-Tyr sequence leads to a less random conformational distribution

  • Specific Asn and Tyr side-chain conformations of Ac-Asn-Pro-Tyr-NHMe are stabilized in dimethylsulfoxide solution

  • The interactions stabilizing the unique Tyr side-chain conformation in Ac-Asn-Pro-Tyr-NHMe are absent in Ac-Ala-Pro-Tyr-NHMe

  • In aqueous conditions, a preferential stabilization of one Asn side-chain conformation is observed, while the Tyr side-chain rotamer distribution is similar to that of Ac-Tyr-NHMe

  • An interaction between the Asn side chain and the Pro-Tyr-NHMe backbone stabilizes a beta-bend conformation at Pro-Tyr in water

These conformational studies contribute to our understanding of the structural basis for the biological functions of AC-Tyr-nhme and related peptides.

Applications in Research

AC-Tyr-nhme has diverse applications in scientific research, particularly in studies focusing on ion channel structure and function, protein folding mechanisms, and peptide-based drug development.

Ion Channel Research

As a model compound that replicates a portion of the selectivity filter of potassium channels, AC-Tyr-nhme serves as a valuable tool for studying ion selectivity and transport mechanisms. The compound contains two carbonyl groups among the eight carbonyl groups forming the S1 binding site of the selectivity filter, making it useful for investigating the structural basis of ion channel function.

Protein Folding Studies

Comparative Analysis with Related Compounds

AC-Tyr-nhme shares structural similarities with other modified tyrosine derivatives, each with distinct properties and applications. A comparative analysis helps position AC-Tyr-nhme within the broader context of related compounds.

CompoundChemical FormulaMolecular WeightKey DifferencesPrimary Applications
AC-Tyr-nhmeC12H16N2O3236.27Methylamide C-terminusIon channel studies, protein folding
AC-Tyr-NH2C11H14N2O3222.24Amide C-terminusPeptide structure studies
AC-Tyr-OMeC12H15NO4237.26Methyl ester C-terminusEnzyme inhibition studies
N-Acetyl-L-tyrosineC11H13NO4223.23Free carboxylic acidBiochemical research, uremic toxin studies

N-Acetyl-L-tyrosine, a structurally related compound, has been classified as a uremic toxin when present in high abundance in serum or plasma . This highlights the importance of terminal modifications in determining the biological properties and potential toxicity of tyrosine derivatives.

Recent Developments and Future Perspectives

Recent research has expanded our understanding of tyrosine modifications in proteins, including nitration and amination processes. Protein tyrosine nitration (PTN) by oxidative and nitrative stress is a well-known post-translational modification implicated in various diseases . Recent studies suggest that nitrated tyrosine can be reduced to form 3-aminotyrosine (3AT) .

New approaches for labeling and enriching 3AT-containing proteins using synthetic salicylaldehyde (SAL)-based probes have been developed, enabling proteome-wide quantitative profiling of cell nitration dynamics . While these studies don't directly involve AC-Tyr-nhme, they highlight the growing importance of tyrosine and its derivatives in understanding cellular processes and disease mechanisms.

Future research directions for AC-Tyr-nhme may include:

  • Further characterization of its role in ion channel selectivity and gating mechanisms

  • Development of modified derivatives with enhanced properties for specific applications

  • Exploration of its potential as a template for designing ion channel modulators

  • Investigation of its interactions with other biological systems beyond ion channels

  • Application in advanced structural biology techniques to elucidate complex protein structures

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